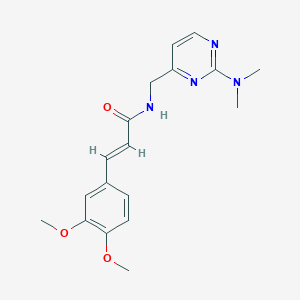
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(3,4-dimethoxyphenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 250.30 g/mol
- CAS Number : 14737-89-4
The compound features a pyrimidine moiety linked to an acrylamide structure, which is crucial for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially impacting its interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases and enzymes involved in cancer progression. Notably, the pyrimidine derivative has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Anticancer Potential
-
In Vitro Studies :
- Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. For instance, derivatives exhibiting a pyrimidine ring have been reported to inhibit cell growth by inducing apoptosis in cancer cells .
- Case Study :
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the dimethoxyphenyl acrylamide backbone.
- Introduction of the dimethylaminopyrimidine moiety via nucleophilic substitution reactions.
Table 1: Biological Activity Summary
| Activity Type | Target | Reference |
|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | |
| Antiproliferative | Cancer Cell Lines | |
| Apoptosis Induction | Various Cancer Types |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | Acrylamide | Anticancer |
| N6-Methylpyrido[2,3-d]pyrimidine | Pyrimidine derivative | DHFR Inhibitor |
| 6-(2,6-Dichlorophenyl) pyrido[2,3-d]pyrimidin-7-one | Kinase Inhibitor | Targets EPH receptors |
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-22(2)18-19-10-9-14(21-18)12-20-17(23)8-6-13-5-7-15(24-3)16(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFBRWCERSPHRQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














